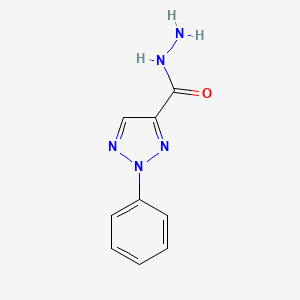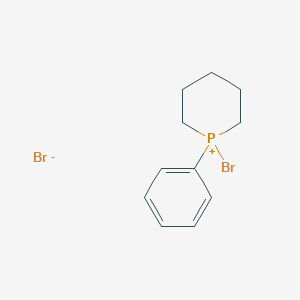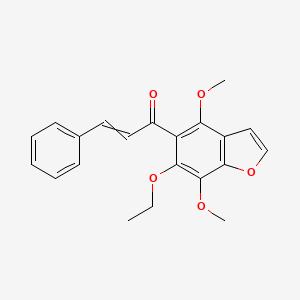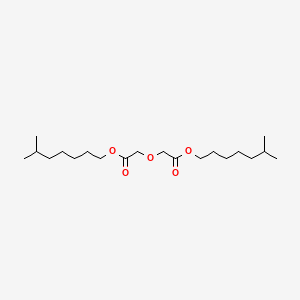![molecular formula C18H33N3O3S3 B14549372 1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(ethylsulfanyl)propan-1-one] CAS No. 61923-71-5](/img/structure/B14549372.png)
1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(ethylsulfanyl)propan-1-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(ethylsulfanyl)propan-1-one] is a complex organic compound featuring a triazinane core with three ethylsulfanylpropanone groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(ethylsulfanyl)propan-1-one] typically involves the cyclotrimerization of appropriate nitriles or amines. One common method involves the reaction of ethylsulfanylpropanone with a triazinane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(ethylsulfanyl)propan-1-one] undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Compounds with different nucleophilic groups replacing the ethylsulfanyl groups
Scientific Research Applications
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(ethylsulfanyl)propan-1-one] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(ethylsulfanyl)propan-1-one] involves its interaction with specific molecular targets and pathways. The compound’s ethylsulfanyl groups can interact with various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: Known for its use as a crosslinking agent in polymer synthesis.
1,3,5-Triacryloylhexahydro-1,3,5-triazine: Used in the production of advanced materials and as a reagent in organic synthesis.
Uniqueness
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(ethylsulfanyl)propan-1-one] is unique due to its combination of a triazinane core with ethylsulfanylpropanone groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61923-71-5 |
|---|---|
Molecular Formula |
C18H33N3O3S3 |
Molecular Weight |
435.7 g/mol |
IUPAC Name |
1-[3,5-bis(3-ethylsulfanylpropanoyl)-1,3,5-triazinan-1-yl]-3-ethylsulfanylpropan-1-one |
InChI |
InChI=1S/C18H33N3O3S3/c1-4-25-10-7-16(22)19-13-20(17(23)8-11-26-5-2)15-21(14-19)18(24)9-12-27-6-3/h4-15H2,1-3H3 |
InChI Key |
UQCNPNCRBNZUPF-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCC(=O)N1CN(CN(C1)C(=O)CCSCC)C(=O)CCSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


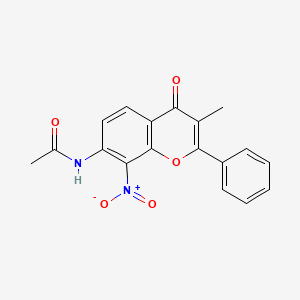
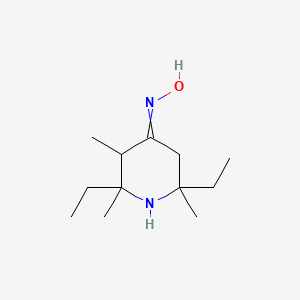
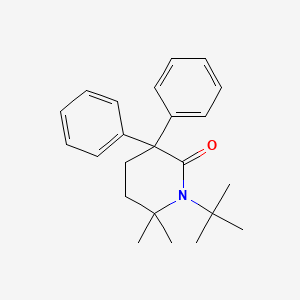
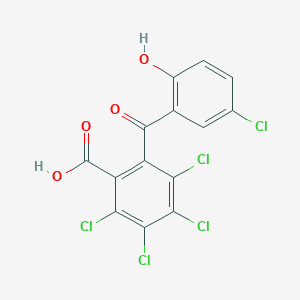
![Indeno[2,1-b]pyran, 2-ethyl-9-(1H-inden-2-yl)-](/img/structure/B14549324.png)
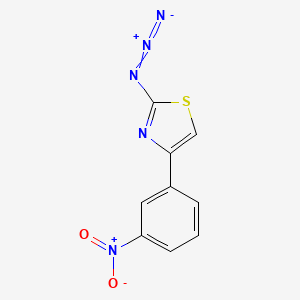
![6,7,9,10-Tetrahydro-6,10-methanopyrido[3,2-d]azocin-8(5H)-one](/img/structure/B14549334.png)
![3-[3-(4-Chlorophenoxy)-3-methylbutanoyl]pyridin-2(1H)-one](/img/structure/B14549340.png)
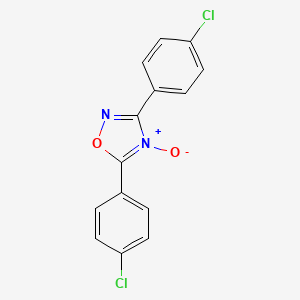
![Ethyl 2-{[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}propanoate](/img/structure/B14549349.png)
